- IL4I1 inhibitors and methods of use, World Intellectual Property Organization, , ,
Cas no 924633-09-0 (3-Benzyl-6-bromoquinoline-2(1H)-one)
924633-09-0 structure
Product Name:3-Benzyl-6-bromoquinoline-2(1H)-one
CAS-Nr.:924633-09-0
MF:C16H12BrNO
MW:314.1765832901
MDL:MFCD28124969
CID:4659824
PubChem ID:58180829
Update Time:2024-12-09
3-Benzyl-6-bromoquinoline-2(1H)-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone
- NYAOVIBBTKTYMI-UHFFFAOYSA-N
- 3-Benzyl-6-bromoquinoline-2(1H)-one
- 3-Benzyl-6-bromo-1H-quinoline-2-one
- 2(1H)-Quinolinone,6-bromo-3-(phenylmethyl)-
- 2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
- 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone (ACI)
- 3-Benzyl-6-bromo-1H-quinolin-2-one
- 3-Benzyl-6-bromo-2(1H)-quinolinone
- ZLB63309
- SCHEMBL6521139
- DB-099126
- AKOS037650742
- CS-15246
- CS-0011156
- 924633-09-0
- AT-417/43485049
- C13204
-
- MDL: MFCD28124969
- Inchi: 1S/C16H12BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19)
- InChI-Schlüssel: NYAOVIBBTKTYMI-UHFFFAOYSA-N
- Lächelt: O=C1C(CC2C=CC=CC=2)=CC2C(=CC=C(C=2)Br)N1
Berechnete Eigenschaften
- Genaue Masse: 313.01023g/mol
- Monoisotopenmasse: 313.01023g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 2
- Komplexität: 373
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 29.1
- XLogP3: 4
Experimentelle Eigenschaften
- Dichte: 1.5±0.1 g/cm3
- Schmelzpunkt: NA
- Siedepunkt: 494.3±45.0 °C at 760 mmHg
- Flammpunkt: 252.8±28.7 °C
- Dampfdruck: 0.0±1.3 mmHg at 25°C
3-Benzyl-6-bromoquinoline-2(1H)-one Sicherheitsinformationen
- Gefahrenhinweis: CAUTION: May irritate eyes, skin
- Sicherheitshinweise: CAUT
3-Benzyl-6-bromoquinoline-2(1H)-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D772735-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98+% | 100mg |
$265 | 2024-06-06 | |
| eNovation Chemicals LLC | D772735-250mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98+% | 250mg |
$420 | 2024-06-06 | |
| eNovation Chemicals LLC | D772735-1g |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98+% | 1g |
$820 | 2024-06-06 | |
| Aaron | AR00IMQI-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 100mg |
$220.00 | 2025-02-10 | |
| Aaron | AR00IMQI-250mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 250mg |
$366.00 | 2025-02-10 | |
| Aaron | AR00IMQI-1g |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 1g |
$731.00 | 2025-02-10 | |
| 1PlusChem | 1P00IMI6-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 100mg |
$253.00 | 2024-04-20 | |
| 1PlusChem | 1P00IMI6-250mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 250mg |
$408.00 | 2024-04-20 | |
| A2B Chem LLC | AI68174-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 100mg |
$282.00 | 2024-07-18 | |
| A2B Chem LLC | AI68174-250mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 250mg |
$463.00 | 2024-07-18 |
3-Benzyl-6-bromoquinoline-2(1H)-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 16 h, rt → 80 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; < 15 °C; 15 °C → 40 °C; 40 °C
1.2 overnight, 80 °C
1.3 Reagents: Water ; cooled
1.2 overnight, 80 °C
1.3 Reagents: Water ; cooled
Referenz
- Synthesis of 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline, Hecheng Huaxue, 2009, 17(5), 640-641
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 15 min, reflux
Referenz
- Trifluoroacetic acid: a more effective and efficient reagent for the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-aminoquinolines from Baylis-Hillman derivatives via Claisen rearrangement, Tetrahedron, 2007, 63(2), 451-460
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 15 - 20 min, reflux
Referenz
- Quinoline, naphthalene and conformationally constrained quinoline or naphthalene derivatives as antimycobacterial agents and their preparation, pharmaceutical compositions and use in the treatment of mycobacterial infections, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux
Referenz
- Preparation of quinoline derivatives as antibacterial agents, World Intellectual Property Organization, , ,
3-Benzyl-6-bromoquinoline-2(1H)-one Raw materials
- 3-Benzyl-6-bromo-2-methoxyquinoline
- N-(4-Bromophenyl)-benzenepropanamide
- 3-Benzyl-6-bromo-2-chloroquinoline
- 2(1H)-Quinolinone, 6-bromo-3,4-dihydro-3-(phenylmethylene)-
3-Benzyl-6-bromoquinoline-2(1H)-one Preparation Products
3-Benzyl-6-bromoquinoline-2(1H)-one Verwandte Literatur
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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